Cas no 76981-82-3 (ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)

Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core with a benzamido substituent and an ethyl ester functional group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry, where it serves as a key intermediate for the development of pharmacologically active molecules. The compound's rigid fused-ring system and functional group diversity enable selective modifications, making it valuable for structure-activity relationship studies. Its stability under standard conditions and compatibility with various reaction conditions further enhance its utility in organic synthesis. The presence of both amide and ester moieties allows for further derivatization, broadening its applicability in drug discovery and material science.
ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate structure
76981-82-3 structure
Product Name:ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No:76981-82-3
MF:C19H21NO3S
MW:343.439944028854
CID:5863153
PubChem ID:3104742
Update Time:2025-06-09

ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
    • ethyl 6-methyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • Benzo[b]thiophene-3-carboxylic acid, 2-(benzoylamino)-4,5,6,7-tetrahydro-6-methyl-, ethyl ester
    • SR-01000400266
    • F0866-0503
    • ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • Oprea1_045155
    • UNM000003521501
    • Oprea1_348039
    • AKOS016195361
    • AG-690/36682063
    • ethyl 2-(benzoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • SR-01000400266-1
    • 76981-82-3
    • AKOS000669127
    • Inchi: 1S/C19H21NO3S/c1-3-23-19(22)16-14-10-9-12(2)11-15(14)24-18(16)20-17(21)13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3,(H,20,21)
    • InChI Key: OVEZUDMTMBOSLP-UHFFFAOYSA-N
    • SMILES: C12CC(C)CCC=1C(C(OCC)=O)=C(NC(=O)C1=CC=CC=C1)S2

Computed Properties

  • Exact Mass: 343.12421471g/mol
  • Monoisotopic Mass: 343.12421471g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 83.6Ų

ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pricemore >>

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Additional information on ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Comprehensive Overview of Ethyl 2-Benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 76981-82-3)

Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 76981-82-3) is a synthetic organic compound with a unique molecular structure that combines a benzothiophene core with ester and amide functional groups. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. Its tetrahydrobenzothiophene scaffold is particularly noteworthy, as it mimics bioactive motifs found in many therapeutic agents, making it a valuable candidate for drug discovery programs.

The compound's ethyl carboxylate group enhances its solubility in organic solvents, facilitating its use in synthetic chemistry applications. Researchers have explored its role in the development of kinase inhibitors and anti-inflammatory agents, aligning with current trends in precision medicine. Recent studies highlight its potential in modulating enzyme activity, a hot topic in the search for targeted therapies for chronic diseases. The benzamido moiety further contributes to its bioactivity, offering opportunities for structural optimization in medicinal chemistry.

In the context of green chemistry, ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been investigated for its compatibility with eco-friendly synthetic protocols. This aligns with the growing demand for sustainable chemical processes, a frequently searched topic in academic and industrial circles. Its stability under mild reaction conditions makes it suitable for catalysis studies, another area of intense research interest.

Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC, which are common keywords in scientific literature searches. The methyl group at the 6-position introduces steric effects that influence its conformational flexibility, a property increasingly studied in computational chemistry applications. These features make it a compelling subject for structure-activity relationship (SAR) studies, a perennial focus in drug development research.

From a commercial perspective, CAS No. 76981-82-3 is available through specialty chemical suppliers, often with >95% purity for research purposes. Its shelf stability and well-documented synthetic routes make it accessible to both academic and industrial researchers. The compound's heterocyclic architecture continues to inspire innovations in small molecule drug design, particularly in addressing challenges like drug resistance – a pressing concern in modern therapeutics.

Ongoing investigations into ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate explore its potential in combinatorial chemistry libraries, responding to the pharmaceutical industry's need for diverse molecular scaffolds. Its balanced lipophilicity profile, as determined by logP calculations, suggests favorable membrane permeability – a key parameter in bioavailability studies that dominate current pharmacological research.

The compound's thermal properties have been characterized through differential scanning calorimetry (DSC), revealing insights important for formulation development. Such data addresses frequent queries about compound stability under various conditions. Patent literature indicates growing interest in derivatives of this core structure for central nervous system (CNS) applications, though specific mechanisms remain proprietary in many cases.

In analytical method development, 76981-82-3 serves as a test compound for optimizing chromatographic separation techniques, particularly for chiral resolution studies. This application answers common technical questions in analytical chemistry forums. The tetrahydrobenzothiophene moiety's electron-rich nature also makes it interesting for material science applications, though this area remains less explored compared to its pharmaceutical potential.

Quality control protocols for this compound typically emphasize residual solvent analysis and polymorph screening, addressing regulatory concerns in chemical manufacturing. These aspects frequently appear in GMP-related searches by quality assurance professionals. The compound's crystallinity has been characterized by X-ray diffraction, providing structural data valuable for molecular modeling efforts.

Future research directions for ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may explore its metabolic stability using microsomal assays, a trending topic in ADME studies. Its potential as a fluorescence probe due to the benzothiophene core's photophysical properties represents another emerging application area. Such multidisciplinary potential ensures continued scientific interest in this structurally intriguing molecule.

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